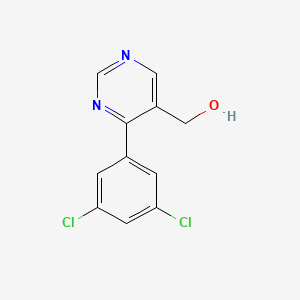
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a phenyl ring, along with a fluoroacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Carboxylation: Formation of the fluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the fluoroacetic acid moiety to a primary alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Disruption of Cellular Processes: Interfering with cellular pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-chloroacetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-bromoacetic acid
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
InChI Key |
FPCJSMDHMODMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


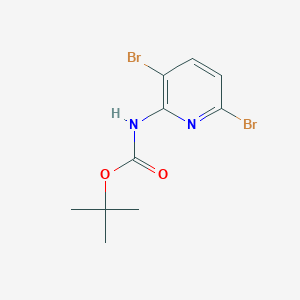

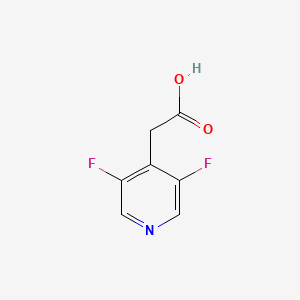


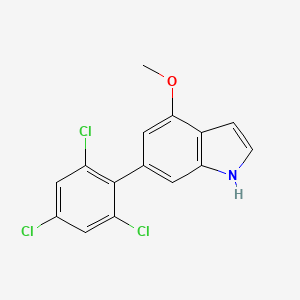
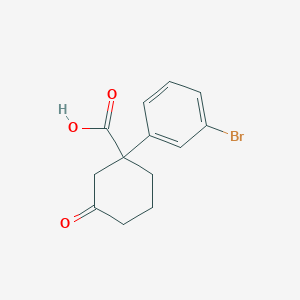
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
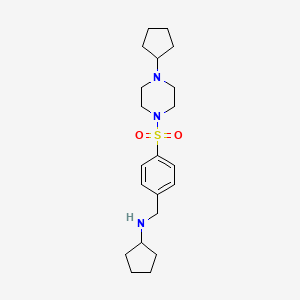

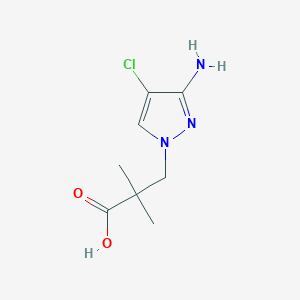
![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
